molecular formula C7H2BrF6N B2873639 3-Bromo-2,6-bis(trifluoromethyl)pyridine CAS No. 1806378-86-8

3-Bromo-2,6-bis(trifluoromethyl)pyridine

Cat. No.: B2873639
CAS No.: 1806378-86-8
M. Wt: 293.994
InChI Key: NIYUWKCBQYYZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,6-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of bromine and trifluoromethyl groups.

Mechanism of Action

Target of Action

3-Bromo-2,6-bis(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops, as it is a key structural motif in active agrochemical ingredients . It is also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

Given its use in agrochemicals, it likely affects pathways related to pest metabolism or survival . In pharmaceutical applications, it may interact with various biochemical pathways, depending on the specific drug in which it is used .

Pharmacokinetics

Its use in pharmaceuticals suggests it has suitable pharmacokinetic properties for drug delivery .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. In agrochemicals, it helps protect crops from pests . In pharmaceuticals, its effects would depend on the specific drug and therapeutic target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in agrochemical applications, factors such as temperature, humidity, and soil composition could potentially affect its efficacy . In pharmaceutical applications, factors such as pH and the presence of other compounds could influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine typically involves the bromination of 2,6-bis(trifluoromethyl)pyridine. One common method includes the reaction of 2,6-bis(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 2,6-bis(trifluoromethyl)pyridine-3-azide, while coupling with phenylboronic acid produces 3-phenyl-2,6-bis(trifluoromethyl)pyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other fluorinated pyridines and enhances its potential in various applications .

Properties

IUPAC Name

3-bromo-2,6-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYUWKCBQYYZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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